molecular formula C15H19ClN2O2 B2468799 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one CAS No. 1448059-52-6

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one

Cat. No.: B2468799
CAS No.: 1448059-52-6
M. Wt: 294.78
InChI Key: HQCFESQIWHLJOA-UHFFFAOYSA-N
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Description

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of synthetic cannabinoid receptor agonists (SCRAs). This compound features a piperidine core ether-linked to a 3-chloropyridin-2-yl group and functionalized with a pentenone moiety. This structural motif is common in a class of novel psychoactive substances (NPS) that are frequently investigated for their potent activity on the endocannabinoid system (https://pmc.ncbi.nlm.nih.gov/articles/PMC7709145/) . Research into such compounds is vital for understanding their binding affinity and functional activity at CB1 and CB2 receptors, which can be substantially higher than that of classical cannabinoids (https://pmc.ncbi.nlm.nih.gov/articles/PMC7709145/) . The primary research applications for this compound include in vitro binding assays to determine receptor affinity, functional activity studies to characterize agonist or antagonist profiles, and metabolic stability investigations. It serves as a critical reference standard for forensic toxicology laboratories in the identification and quantification of unknown substances in analytical samples. Furthermore, it is a valuable intermediate for the chemical synthesis and structure-activity relationship (SAR) optimization of novel chemical entities. This product is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the purchase, handling, and use of this substance.

Properties

IUPAC Name

1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c1-2-3-6-14(19)18-10-7-12(8-11-18)20-15-13(16)5-4-9-17-15/h2,4-5,9,12H,1,3,6-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCFESQIWHLJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(CC1)OC2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one typically involves the following steps:

    Formation of the Chloropyridine Intermediate: The starting material, 3-chloropyridine, undergoes a nucleophilic substitution reaction with a suitable piperidine derivative to form the intermediate.

    Etherification: The intermediate is then subjected to etherification with a suitable alkylating agent to introduce the piperidine ring.

    Addition of the Pentenone Side Chain: The final step involves the addition of the pentenone side chain through a suitable coupling reaction, such as a Suzuki-Miyaura coupling.

Chemical Reactions Analysis

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Scientific Research Applications

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Materials Science: It is used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets. The chloropyridine moiety is known to interact with enzyme active sites, potentially inhibiting their activity. The piperidine ring may enhance the binding affinity and specificity of the compound towards its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyridine Analogs

A direct analog, 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one, differs only in the halogen substituent (Br vs. Cl). Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter electronic effects, lipophilicity (logP), and binding affinity to biological targets.

Property 3-Chloro Derivative 3-Bromo Derivative
Halogen Atomic Radius (Å) 0.99 1.14
Electronegativity 3.16 2.96
Predicted logP ~2.5 (estimated) ~3.0 (estimated)

Piperidine-Linked Heterocycles in Pharmaceuticals

Piperidine derivatives with oxygen-linked pyridines are common in drug design. For instance, 2-(4-[[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl]-6-methyl-pyridin-3-yl]-acetic acid (EP 1 808 168 B1) shares a piperidinyloxy-pyridine backbone but incorporates a pyrazolopyrimidine group and sulfonylphenyl moiety. In contrast, the simpler pentenone group in the target compound may prioritize metabolic stability over target specificity .

α,β-Unsaturated Ketone Systems

The α,β-unsaturated ketone in the pent-4-en-1-one group is a Michael acceptor, enabling covalent binding to cysteine residues in enzymes. This feature is shared with drugs like afatinib (a covalent EGFR inhibitor). However, saturated analogs (e.g., pentan-1-one derivatives) lack this reactivity, often resulting in reversible binding and reduced potency but improved safety profiles .

Biological Activity

The compound 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18ClN2OC_{15}H_{18}ClN_{2}O, with a molecular weight of approximately 284.77 g/mol. The compound features a piperidine ring, a chloropyridine moiety, and a pentenone structure, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Many derivatives of piperidine have shown antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.
  • Enzyme Inhibition : Compounds with a similar structure have been reported to inhibit acetylcholinesterase (AChE) and urease, which are significant in treating neurological disorders and managing urea levels in the body, respectively.
  • Anticancer Potential : Some studies suggest that piperidine derivatives can act as anticancer agents by inhibiting specific pathways involved in tumor growth.

The biological activity of This compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing neurotransmission and potentially providing therapeutic effects in neurological conditions.
  • Enzyme Modulation : By inhibiting enzymes like AChE, it may enhance acetylcholine levels in synaptic clefts, improving cognitive function.
  • Antimicrobial Mechanism : The presence of the chloropyridine group may enhance membrane permeability or interfere with bacterial metabolism.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntibacterialModerate to strong
AChE InhibitionIC50 values ranging from 0.63 to 2.14 µM
Urease InhibitionStrong
Anticancer ActivityPromising in preclinical models

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of piperidine derivatives, compounds structurally related to This compound demonstrated significant activity against Salmonella typhi and Bacillus subtilis, suggesting potential use in treating infections caused by these pathogens .

Case Study 2: Enzyme Inhibition

Another research focused on enzyme inhibition reported that several synthesized piperidine derivatives exhibited strong inhibitory activity against AChE, highlighting their potential in treating Alzheimer's disease. The most active compounds had IC50 values as low as 0.63 µM, indicating high potency .

Case Study 3: Anticancer Properties

In vitro studies have shown that piperidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. These findings support further exploration of This compound as a potential anticancer agent .

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